molecular formula C20H31NO5 B4075184 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid

1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4075184
M. Wt: 365.5 g/mol
InChI Key: KCCPBHPZJYDQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features an azepane ring and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid typically involves a multi-step process. One common method includes the reaction of 3-ethylphenol with 1,4-dibromobutane to form 4-(3-ethylphenoxy)butyl bromide. This intermediate is then reacted with azepane in the presence of a base to yield 1-[4-(3-ethylphenoxy)butyl]azepane. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic amino acids in proteins, while the azepane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Bromophenoxy)butyl]azepane;oxalic acid
  • 1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
  • 1-[4-(3-Chlorophenoxy)butyl]azepane;oxalic acid

Uniqueness

1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical properties .

Properties

IUPAC Name

1-[4-(3-ethylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-2-17-10-9-11-18(16-17)20-15-8-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h9-11,16H,2-8,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPBHPZJYDQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 3
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 4
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 5
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 6
1-[4-(3-Ethylphenoxy)butyl]azepane;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.